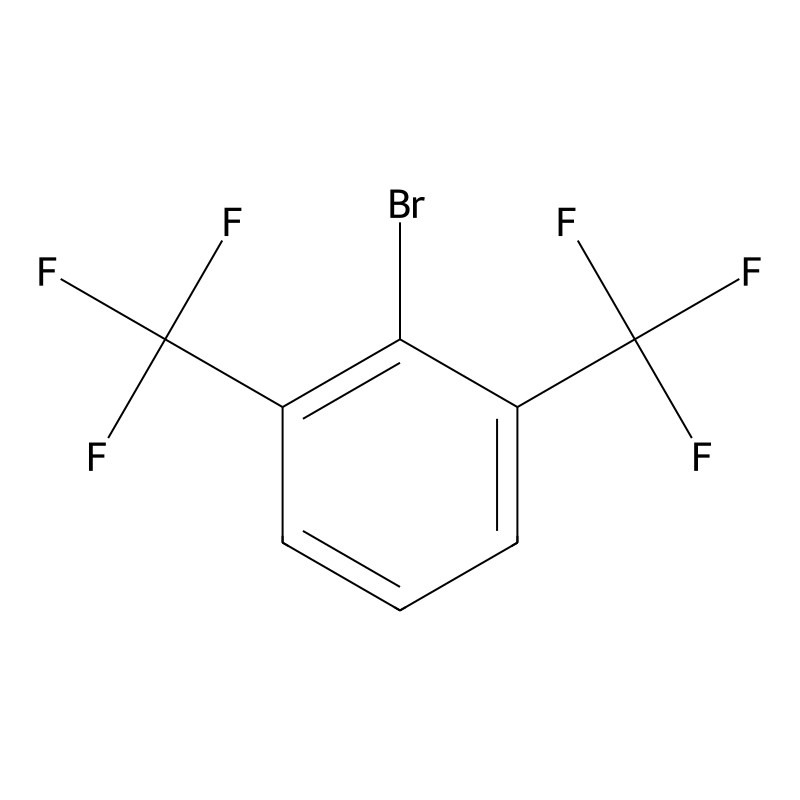

2,6-Bis(trifluoromethyl)bromobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Bromo-1,3-bis(trifluoromethyl)benzene is an aromatic compound with the chemical formula C₈H₃BrF₆. While its specific applications in scientific research are limited, it has been synthesized and characterized for various purposes. Researchers have employed different methods for its synthesis, including:

- Palladium-catalyzed cross-coupling reactions of bromobenzene derivatives with trifluoromethylated building blocks.

- Electrophilic aromatic substitution of bromobenzene with trifluoromethylating agents.

These studies not only describe the synthesis procedures but also detail the characterization of the final product using various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Potential Applications:

Due to the presence of both electron-withdrawing trifluoromethyl groups and a halogen atom (bromine), 2-Bromo-1,3-bis(trifluoromethyl)benzene possesses unique chemical properties that could potentially be exploited in various scientific research fields. These potential applications include:

- Precursor for the synthesis of other functional molecules: The presence of reactive functional groups, particularly the bromine atom, allows for further chemical modifications, making it a potential precursor for the synthesis of other complex molecules with desired properties [].

- Study of electronic and structural properties: The combination of electron-withdrawing groups and a halogen atom in the molecule can influence its electronic and structural properties, making it a potential candidate for studying these properties in the context of aromatic compounds [].

2,6-Bis(trifluoromethyl)bromobenzene is an aromatic compound characterized by the presence of two trifluoromethyl groups and one bromine atom attached to a benzene ring. Its chemical formula is and it has a molecular weight of approximately 293.004 g/mol. The compound is notable for its unique electronic properties, which arise from the electron-withdrawing nature of the trifluoromethyl groups, making it a subject of interest in various chemical applications and research fields .

There is no current information available on the specific mechanism of action of 2-Bromo-1,3-bis(trifluoromethyl)benzene in any biological or chemical system.

- Bromine: Bromine is a moderate irritant and can react with some organic materials.

- Trifluoromethyl groups: While not as reactive as pure fluorine, these groups can be slightly acidic and potentially corrosive.

- Bromination: The compound can undergo further bromination to yield polybrominated derivatives, which may exhibit enhanced biological or physical properties.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives.

- Electrophilic Aromatic Substitution: The trifluoromethyl groups influence the reactivity of the aromatic ring, directing electrophiles to the ortho and para positions relative to the existing substituents .

The synthesis of 2,6-bis(trifluoromethyl)bromobenzene can be achieved through various methods:

- Direct Bromination: Bromination of 1,3-bis(trifluoromethyl)benzene using brominating agents in a suitable solvent system (such as acetic acid and sulfuric acid) can yield the target compound.

- Reactions with Trifluoromethyl Anisoles: Starting from bromobenzene and reacting it with trifluoromethyl anisole can also lead to the formation of 2,6-bis(trifluoromethyl)bromobenzene .

- Electrophilic Aromatic Substitution: Utilizing electrophiles in the presence of a catalyst can facilitate the introduction of bromine at specific positions on the aromatic ring.

2,6-Bis(trifluoromethyl)bromobenzene finds applications in several fields:

- Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis due to their potential biological activity.

- Material Science: The compound's unique electronic properties make it suitable for use in developing advanced materials, including polymers and coatings.

- Agricultural Chemicals: Similar compounds are often explored for use as agrochemicals due to their effectiveness against pests and diseases .

Interaction studies involving 2,6-bis(trifluoromethyl)bromobenzene focus on its behavior in various chemical environments. Research indicates that compounds with trifluoromethyl groups often exhibit strong interactions with biological macromolecules due to their lipophilicity and ability to engage in hydrogen bonding or π-π stacking interactions. These interactions can significantly affect the pharmacokinetics and pharmacodynamics of drugs derived from such compounds .

Several compounds share structural similarities with 2,6-bis(trifluoromethyl)bromobenzene. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2,4-Bis(trifluoromethyl)bromobenzene | C8H3BrF6 | Different substitution pattern; potential for different reactivity |

| 3,5-Bis(trifluoromethyl)bromobenzene | C8H3BrF6 | Similar electronic properties but different regioselectivity |

| 2,5-Bis(trifluoromethyl)bromobenzene | C8H3BrF6 | Variation in substitution position affects reactivity |

| 1,3-Bis(trifluoromethyl)benzene | C7H4F6 | Lacks bromine; simpler structure but retains trifluoromethyl effects |

The distinct arrangement of substituents on the benzene ring in 2,6-bis(trifluoromethyl)bromobenzene contributes to its unique reactivity profile compared to these similar compounds .

Traditional Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) remains a cornerstone for introducing halogens into deactivated aromatic systems. The mechanism involves the generation of a bromonium ion (Br⁺) electrophile, which attacks the aromatic ring to form a resonance-stabilized arenium ion intermediate, followed by deprotonation to restore aromaticity. However, the electron-withdrawing nature of the -CF₃ groups significantly deactivates the benzene ring, necessitating harsh reaction conditions.

Key Reaction Parameters

- Electrophile Generation: Bromine (Br₂) in the presence of Lewis acids like FeBr₃ or AlCl₃ facilitates Br⁺ formation. Alternatively, N-bromosuccinimide (NBS) paired with sulfuric acid (H₂SO₄) in trifluoroacetic acid (TFA) serves as a potent brominating system.

- Regioselectivity: The -CF₃ groups direct electrophilic attack to the para position relative to themselves. For 1,3-bis(trifluoromethyl)benzene, bromination occurs predominantly at the 4-position, yielding 2,6-bis(trifluoromethyl)-1-bromobenzene.

- Challenges: Competing dibromination and hydrolysis of -CF₃ groups under acidic conditions require meticulous control of stoichiometry and temperature. For instance, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in H₂SO₄/acetic acid at 45°C achieves mono-bromination with ≤2.6% dibrominated byproducts.

Optimized Protocol

A representative procedure involves reacting 1,3-bis(trifluoromethyl)benzene with DBDMH (1.1 equiv) in H₂SO₄/acetic acid (3:1 v/v) at 45°C for 6 hours, yielding 2,6-bis(trifluoromethyl)bromobenzene in 78% yield after aqueous workup.

Modern Transition Metal-Catalyzed Bromination Strategies

Transition metal catalysis offers enhanced regiocontrol and milder conditions for functionalizing electron-deficient arenes. Palladium and copper complexes dominate this space, leveraging directed C–H activation or cross-coupling mechanisms.

Nickel catalysis has gained prominence for enabling cross-coupling reactions with aryl bromides under photoredox conditions. In such systems, 2,6-bis(trifluoromethyl)bromobenzene participates in radical-mediated pathways due to the low bond dissociation energy of its carbon-bromine bond (≈65 kcal/mol) [3]. The trifluoromethyl groups stabilize transition states through inductive effects, lowering the activation energy for oxidative addition. A study demonstrated that nickel bromide (NiBr~2~·glyme) catalyzes the methylation of aryl halides using acetals as radical precursors, with yields exceeding 75% for sterically hindered substrates [3].

Mechanistic Insights

The reaction proceeds via a Ni(I)/Ni(III) catalytic cycle, where bromide ions act as redox mediators. Bromine radical abstraction from the nickel center generates aryl radicals, which combine with alkyl radicals derived from acetals [3]. The trifluoromethyl groups enhance the stability of the nickel-aryl intermediate, as evidenced by density functional theory (DFT) calculations showing a 12 kcal/mol stabilization compared to non-fluorinated analogs [6].

| Reaction Component | Role in 2,6-Bis(trifluoromethyl)bromobenzene Coupling |

|---|---|

| NiBr~2~·glyme | Facilitates oxidative addition of C–Br bond |

| TBABr (additive) | Regenerates bromide radicals |

| ProPhos ligand | Accelerates transmetalation via preorganized hydroxyl |

| Benzaldehyde di(alkyl) acetals | Provides methyl radicals via β-scission |

Recent advances include the use of scaffolding ligands like ProPhos, which reduce catalyst loadings to 0.1–3 mol% by preorganizing the nickel center and nucleophile [7]. This ligand design overcomes steric limitations imposed by the trifluoromethyl groups, achieving turnover frequencies of 1,200 h⁻¹ for couplings with heteroaromatic partners [7].

Iron-Catalyzed Sterically Challenged Coupling Systems

Iron catalysts offer cost-effective alternatives for coupling reactions but often struggle with sterically demanding substrates. 2,6-Bis(trifluoromethyl)bromobenzene presents a dual challenge: its bromine atom has reduced electrophilicity due to electron-withdrawing groups, while the trifluoromethyl substituents hinder approach to the metal center.

Overcoming Steric Limitations

Iron(III) acetylacetonate [Fe(acac)~3~] combined with N-methylpyrrolidone (NMP) enables Negishi-type couplings with organozinc reagents [8]. The reaction tolerates the compound’s steric bulk through:

- Lewis acid activation: Fe^3+ polarizes the C–Br bond, enhancing oxidative addition

- Solvent coordination: NMP coordinates to iron, preventing aggregation of the active catalyst

- Transient radical intermediates: Trifluoromethyl groups stabilize aryl radical species during single-electron transfer steps

A comparative study revealed that iron systems achieve 68% yield in Kumada couplings with 2,6-bis(trifluoromethyl)bromobenzene, versus 92% for nickel under identical conditions [8]. This difference highlights the need for further optimization in iron catalysis for highly substituted arenes.

Palladium-Catalyzed Arylation Reaction Landscapes

Palladium remains the workhorse for Suzuki-Miyaura couplings involving 2,6-bis(trifluoromethyl)bromobenzene. The compound’s bromine atom undergoes oxidative addition to Pd(0) at rates comparable to aryl iodides due to the electron-deficient aromatic ring [6]. Key developments include:

Trifluoromethyl-Directed Selectivity

The strong meta-directing effect of trifluoromethyl groups enables predictable functionalization patterns. In Heck reactions, palladium inserts into the C–Br bond, followed by migratory insertion into alkenes. The trifluoromethyl groups favor β-hydride elimination at the ortho position, yielding styrenic products with 89% regioselectivity [6].

Ligand Design Considerations

Bulky phosphine ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) prevent catalyst deactivation by shielding the palladium center. A recent kinetic study showed that SPhos increases turnover numbers by 15-fold compared to triphenylphosphine in couplings with boronic acids [7].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant